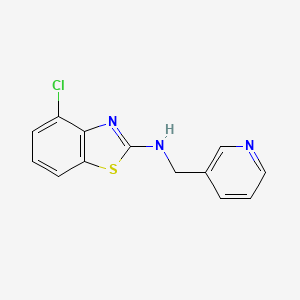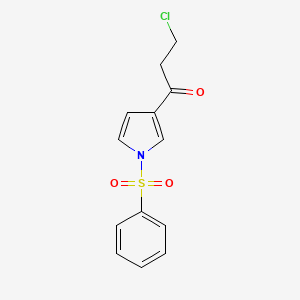![molecular formula C22H31NO B1389343 N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline CAS No. 1040687-18-0](/img/structure/B1389343.png)
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline involves several steps. Typically, the synthetic route includes the reaction of 2-(sec-butyl)phenol with 1-bromo-2-butane to form 2-(sec-butyl)phenoxybutane. This intermediate is then reacted with 3,5-dimethylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Analyse Chemischer Reaktionen
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in biochemical assays and studies related to protein interactions and functions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline involves its interaction with specific molecular targets. The phenoxy and aniline groups in the compound allow it to bind to proteins and enzymes, affecting their activity and function. The sec-butyl group enhances the compound’s hydrophobic interactions, facilitating its binding to hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline can be compared with similar compounds such as:
N-{2-[2-(tert-Butyl)phenoxy]butyl}-3,5-dimethylaniline: This compound has a tert-butyl group instead of a sec-butyl group, which affects its steric and electronic properties.
N-{2-[2-(Isopropyl)phenoxy]butyl}-3,5-dimethylaniline: The isopropyl group in this compound provides different hydrophobic interactions compared to the sec-butyl group.
N-{2-[2-(Methyl)phenoxy]butyl}-3,5-dimethylaniline: The presence of a methyl group instead of a sec-butyl group results in different chemical reactivity and binding properties.
These comparisons highlight the unique structural features and properties of this compound, making it distinct in its applications and interactions.
Eigenschaften
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)butyl]-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-6-18(5)21-10-8-9-11-22(21)24-20(7-2)15-23-19-13-16(3)12-17(4)14-19/h8-14,18,20,23H,6-7,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSGHJULVUNNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethyl)piperidino]-1,3-thiazole-5-carbaldehyde](/img/structure/B1389260.png)






![ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate](/img/structure/B1389274.png)


![2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1389277.png)



